N-Ethyl-D-glucamine

Catalog No.
S1505948
CAS No.
14216-22-9
M.F
C8H19NO5
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-D-glucamine

CAS Number

14216-22-9

Product Name

N-Ethyl-D-glucamine

IUPAC Name

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C8H19NO5

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1

InChI Key

IKXCHOUDIPZROZ-LXGUWJNJSA-N

SMILES

CCNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
  • Contrast agent in medical imaging

    Eglumine is a component of some contrast agents used in magnetic resonance imaging (MRI) []. These agents help improve the visibility of certain tissues and organs during MRI scans, allowing for better diagnosis of various medical conditions.

  • Delivery system for drugs and other therapeutic agents

    Researchers are exploring the use of eglumine as a carrier molecule for delivering drugs and other therapeutic agents to specific tissues or cells in the body. This approach, known as drug delivery, has the potential to improve the effectiveness and safety of various treatments [].

  • Research on cellular processes

    Eglumine can be used in cell culture experiments to study various cellular processes, such as membrane transport and protein interactions. Its properties allow researchers to manipulate the environment within cells and observe their responses [].

N-Ethyl-D-glucamine, also known as N-ethylglucamine or Eglumine, is a chemical compound derived from glucose. Its molecular formula is C8H19NO5C_8H_{19}NO_5, and it has a molecular weight of approximately 209.24 g/mol. This compound features an ethylamine group that replaces a hydroxyl group in glucose, enhancing its chemical properties for various applications. N-Ethyl-D-glucamine is characterized as a white to almost white crystalline powder with a melting point between 137 °C and 141 °C and is soluble in water at a concentration of 0.1 g/mL .

  • Oxidation: It can be oxidized using agents like sodium metaperiodate to form different products.
  • Reduction: This compound can undergo reduction to yield simpler compounds, typically using hydrogen gas in the presence of a catalyst.
  • Substitution: N-Ethyl-D-glucamine can also engage in substitution reactions where one functional group is replaced by another, employing various reagents depending on the desired outcome .

Common Reagents and Conditions

  • Oxidizing Agents: Sodium metaperiodate.
  • Reducing Agents: Hydrogen gas with a catalyst.
  • Substitution Reagents: Acids and bases tailored to specific reaction needs.

Major Products Formed

The reactions involving N-Ethyl-D-glucamine result in various derivatives that find applications in pharmaceuticals and industrial processes.

N-Ethyl-D-glucamine exhibits significant biological activity, particularly as an excipient in pharmaceutical formulations. It enhances the solubility of active ingredients, making it valuable in drug delivery systems. For instance, it has been utilized in the formulation of nitroxynil, an anthelmintic drug, improving its solubility in propylene glycol/water systems for injectable solutions . The compound's pharmacokinetics indicate good water solubility and potential for effective absorption when used in medicinal applications .

N-Ethyl-D-glucamine can be synthesized through several methods:

  • One-Pot Synthesis: This method involves reacting aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of meglumine within an aqueous ethanol solution. This approach is noted for its efficiency and environmental friendliness .
  • Industrial Production: Similar one-pot synthesis methods are employed on a larger scale to ensure high yields while minimizing environmental impact through the use of recyclable catalysts .

N-Ethyl-D-glucamine has diverse applications across multiple fields:

  • Chemistry: Acts as a green catalyst for synthesizing functionalized dihydropyridines.
  • Biology: Used in high-performance liquid chromatography (HPLC) for separating and analyzing biological molecules.
  • Medicine: Functions as a contrast agent in diagnostic imaging.
  • Industry: Utilized in creating biodegradable and recyclable materials .

Studies involving N-Ethyl-D-glucamine have demonstrated its role as an excipient that enhances the solubility and stability of various pharmaceuticals. For example, its combination with nitroxynil has been shown to improve the formulation's effectiveness by allowing for concentrated injectable solutions . Further research may explore its interactions with other compounds to optimize drug formulations.

Several compounds share similarities with N-Ethyl-D-glucamine, each with unique properties:

Compound NameKey Features
MeglumineA sugar alcohol derived from glucose; used similarly in pharmaceuticals.
DiatrizoateAn iodine-containing X-ray contrast agent; primarily used in diagnostic imaging.
Gadoteric AcidA gadolinium-based contrast agent; utilized in magnetic resonance imaging (MRI).

Uniqueness of N-Ethyl-D-glucamine

N-Ethyl-D-glucamine stands out due to its environmentally friendly synthesis methods and wide-ranging applications across chemistry, biology, medicine, and industry. Unlike some similar compounds that may not be biodegradable or recyclable, N-Ethyl-D-glucamine's properties make it a sustainable choice for various applications .

XLogP3

-2.5

UNII

K94D9J0608

Other CAS

14216-22-9

Wikipedia

Eglumine

Dates

Modify: 2023-08-15

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